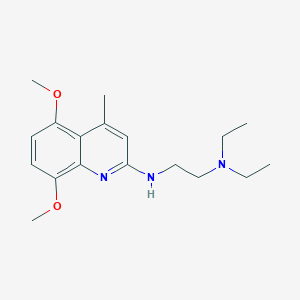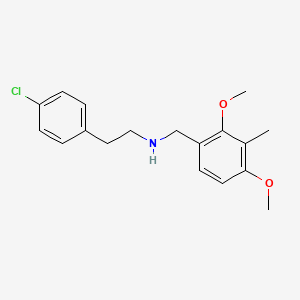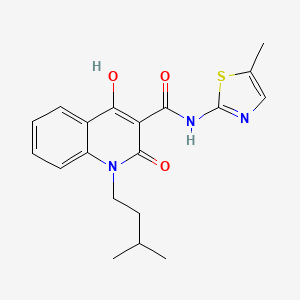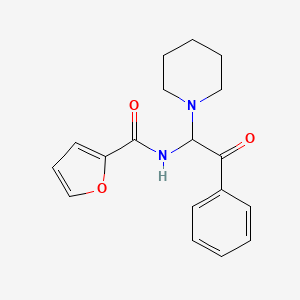
N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N',N'-diethylethane-1,2-diamine
Übersicht
Beschreibung
N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N’,N’-diethylethane-1,2-diamine is a complex organic compound characterized by its quinoline core structure
Vorbereitungsmethoden
The synthesis of N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N’,N’-diethylethane-1,2-diamine typically involves multiple steps, starting with the preparation of the quinoline core The quinoline core can be synthesized through a series of reactions involving the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization
Analyse Chemischer Reaktionen
N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N’,N’-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core, using reagents like halogens or alkylating agents, leading to the formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N’,N’-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N’,N’-diethylethane-1,2-diamine can be compared with other quinoline derivatives, such as:
N-(1,3-benzodioxol-5-yl)-2-(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanylacetamide: This compound has a similar quinoline core but differs in its substituents, leading to different chemical and biological properties.
2-[(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,3,4-oxadiazole: Another quinoline derivative with distinct substituents, resulting in unique applications and activities.
The uniqueness of N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N’,N’-diethylethane-1,2-diamine lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-6-21(7-2)11-10-19-16-12-13(3)17-14(22-4)8-9-15(23-5)18(17)20-16/h8-9,12H,6-7,10-11H2,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCHNTBSPPVGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(C=CC(=C2C(=C1)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,4-dimethoxyphenyl)methyl]-1-(9-ethylcarbazol-3-yl)methanamine](/img/structure/B3859785.png)
![7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3859796.png)

![2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3859804.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B3859815.png)
![2-(3-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B3859826.png)
![(1E)-N1-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(4-METHOXYPHENYL)-1H-IMIDAZOLE-1,2-DIAMINE](/img/structure/B3859841.png)
![N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B3859848.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(3-methyl-1-piperidinyl)nicotinamide](/img/structure/B3859860.png)

![2-[2-(2-fluorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3859875.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxycyclohexan-1-amine](/img/structure/B3859893.png)
![[2,4-dibromo-6-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B3859903.png)
